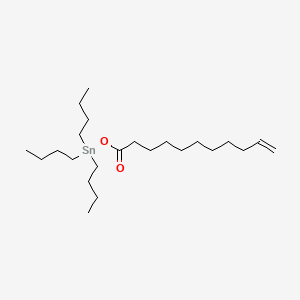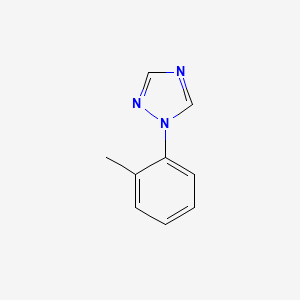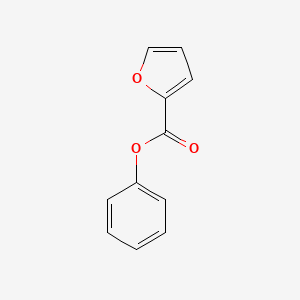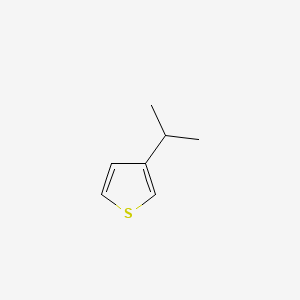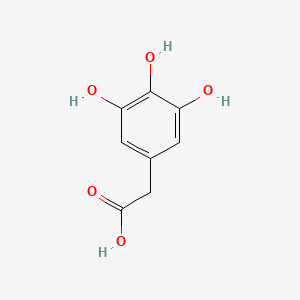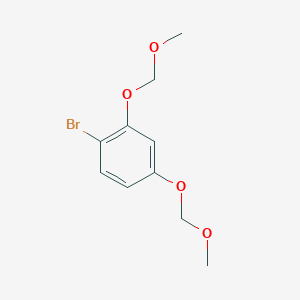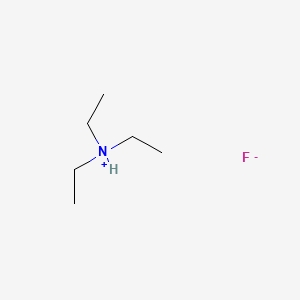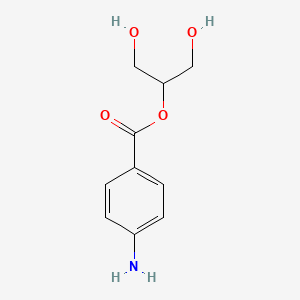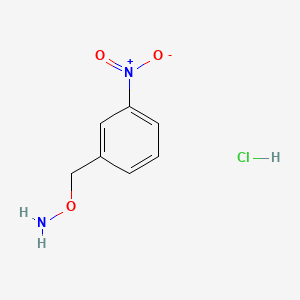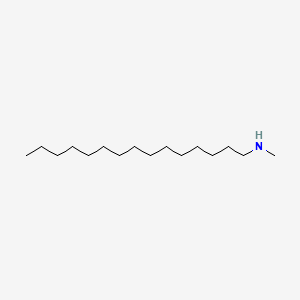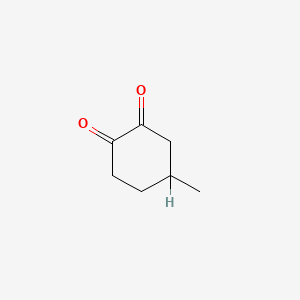
1,2-Cyclohexanedione, 4-methyl-
Übersicht
Beschreibung
1,2-Cyclohexanedione, 4-methyl-: is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclohexanedione, where a methyl group is attached to the fourth carbon of the cyclohexane ring. This compound is part of the diketone family, characterized by the presence of two carbonyl groups (C=O) within the same molecule. It is a colorless solid that is soluble in various organic solvents and has significant applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Cyclohexanedione, 4-methyl- can be synthesized through several methods. One common approach involves the oxidation of 4-methylcyclohexanone using selenium dioxide (SeO2) as the oxidizing agent . The reaction typically occurs in an organic solvent such as acetic acid under reflux conditions. Another method involves the catalytic hydrogenation of 4-methyl-1,2-cyclohexanediol using a palladium catalyst .
Industrial Production Methods: Industrial production of 1,2-Cyclohexanedione, 4-methyl- often employs large-scale oxidation processes. These processes utilize oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media to achieve high yields of the desired diketone . The reaction conditions are optimized to ensure maximum efficiency and minimal by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Cyclohexanedione, 4-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), selenium dioxide (SeO2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Amines, hydrazines, and other nucleophiles.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 4-Methyl-1,2-cyclohexanediol.
Substitution: Imines, enamines, and other derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Cyclohexanedione, 4-methyl- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Cyclohexanedione, 4-methyl- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by reacting with active site residues, such as arginine, leading to enzyme inactivation.
Nucleophilic Addition: The carbonyl groups in the diketone can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles like amines and thiols.
Oxidative Stress: In biological systems, the compound can induce oxidative stress by generating reactive oxygen species (ROS) during its metabolism.
Vergleich Mit ähnlichen Verbindungen
1,2-Cyclohexanedione: The parent compound without the methyl group.
1,3-Cyclohexanedione: An isomer with carbonyl groups at the 1 and 3 positions.
4-Methylcyclohexanone: A related compound with a single carbonyl group.
Uniqueness: 1,2-Cyclohexanedione, 4-methyl- is unique due to the presence of both a methyl group and two carbonyl groups on the cyclohexane ring. This structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis. Compared to its isomers, the 1,2-dione configuration allows for distinct reaction pathways and product formation .
Eigenschaften
IUPAC Name |
4-methylcyclohexane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-2-3-6(8)7(9)4-5/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVXNJKNQOPOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883934 | |
| Record name | 1,2-Cyclohexanedione, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3008-42-2 | |
| Record name | 4-Methyl-1,2-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3008-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanedione, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003008422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclohexanedione, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Cyclohexanedione, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


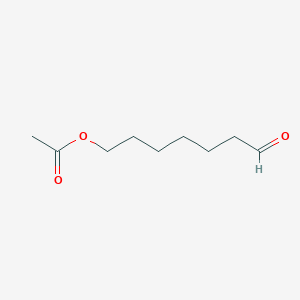
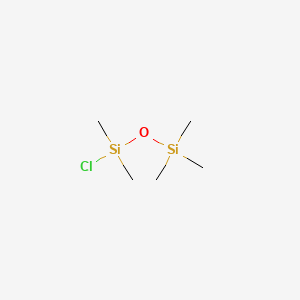
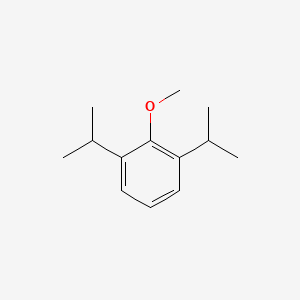
![naphthalen-2-yl N-[2-methyl-5-(naphthalen-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B3050885.png)
